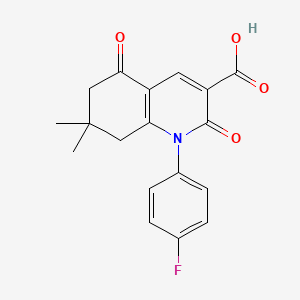

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4/c1-18(2)8-14-12(15(21)9-18)7-13(17(23)24)16(22)20(14)11-5-3-10(19)4-6-11/h3-7H,8-9H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWQTSKZUIFSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)F)C(=O)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Copper Perchlorate Hexahydrate Catalysis under Ultrasonication

A highly efficient and green synthetic method employs copper perchlorate hexahydrate as a catalyst combined with ultrasonic irradiation at room temperature. This approach offers several advantages:

- High yields (above 90%)

- Short reaction times (20–40 minutes)

- Solvent-free conditions or minimal solvent use

- Mild reaction conditions (room temperature)

- Simple workup and purification

- Molar ratio: 1 mmol each of 4-fluorobenzaldehyde, dimedone, ethyl acetoacetate, and ammonium acetate

- Catalyst loading: 15 mol% copper perchlorate hexahydrate

- Ultrasonic frequency: 35 kHz

- Reaction time: 20–40 minutes

- Workup: Dilution with ethanol, heating at 80°C, filtration, and recrystallization from ethanol

Effect of Catalyst Loading and Ultrasonication

Experimental data demonstrate the critical role of catalyst amount and ultrasound in optimizing yield and reaction time:

| Entry | Cu(ClO4)2·6H2O mol% | Yield with Sonication (%) | Time with Sonication (min) | Yield without Sonication (%) | Time without Sonication (min) |

|---|---|---|---|---|---|

| 1 | 0 | Nil | 90 | Nil | 90 |

| 2 | 5 | 24 | 60 | 10 | 70 |

| 3 | 10 | 57 | 40 | 23 | 55 |

| 4 | 15 | 90 | 20 | 33 | 40 |

| 5 | 20 | 90 | 20 | 33 | 40 |

This data confirms that 15 mol% catalyst with ultrasound yields the best efficiency.

Substrate Scope and Product Yields

Using various substituted aromatic aldehydes, including 4-fluorobenzaldehyde, the method consistently produces high yields of polyhydroquinoline derivatives. For the target compound with 4-fluorophenyl substitution, the following data was recorded:

| Entry | Product Code | Aromatic Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) (Literature) |

|---|---|---|---|---|---|

| 6 | 1f | 4-FC6H4 | 25 | 94 | 184–185 (184–186) |

The melting point and spectral data confirm the identity and purity of the synthesized compound.

Mechanistic Insights

The reaction mechanism proceeds via a four-component condensation:

- Formation of a reactive vinylogous amide intermediate from dimedone and ethyl acetoacetate.

- Michael addition of the anion generated from the nitrile intermediate.

- Cyclodehydration to form the hexahydroquinoline ring system.

- Incorporation of the aromatic aldehyde (4-fluorobenzaldehyde) into the structure.

The copper catalyst likely facilitates the activation of carbonyl groups and stabilizes intermediates, while ultrasonic irradiation enhances mass transfer and reaction kinetics.

Alternative Preparation Approaches

Other methods reported in literature include:

- Microwave irradiation to accelerate the Hantzsch reaction.

- Use of other catalysts such as Yb(OTf)3, ionic liquids, or polymer-supported catalysts.

- Solvent-based reactions under reflux conditions, though generally less efficient and environmentally friendly than the copper perchlorate/ultrasound method.

However, the copper perchlorate hexahydrate catalyzed, ultrasound-assisted method stands out for its green chemistry credentials and operational simplicity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-Fluorobenzaldehyde, dimedone, ethyl acetoacetate, ammonium acetate |

| Catalyst | Copper perchlorate hexahydrate (15 mol%) |

| Reaction medium | Solvent-free or minimal ethanol for workup |

| Energy source | Ultrasonic irradiation (35 kHz) |

| Temperature | Room temperature |

| Reaction time | 20–40 minutes |

| Product yield | ~94% for 1-(4-fluorophenyl) derivative |

| Purification | Recrystallization from ethanol |

| Advantages | High yield, short time, green, mild conditions |

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.

Applications De Recherche Scientifique

Anti-Cancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anti-cancer properties. Specifically, the compound has been evaluated for its efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit key pathways involved in cancer proliferation such as COX-2 and NF-kB pathways. Research has shown that certain quinoline derivatives can act as potent inhibitors of these pathways, leading to reduced tumor growth and improved survival rates in preclinical models .

Anti-Inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Quinoline derivatives are known to inhibit the production of nitric oxide (NO) and prostaglandins:

- In Vitro Studies : Inflammatory responses were significantly reduced in cell lines treated with this compound. This suggests potential applications in treating inflammatory diseases .

Drug Design and Synthesis

The structural features of 1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid make it a valuable scaffold for drug development:

- Synthesis Techniques : Various synthetic methods including ultrasound-assisted synthesis and microwave irradiation have been employed to produce this compound efficiently. These methods enhance yield and purity while reducing reaction times .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several quinoline derivatives including the target compound against four different cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanism

In a separate study focused on anti-inflammatory effects, the compound was tested for its ability to inhibit NO production in lipopolysaccharide-induced RAW 264.7 cells. The findings indicated a substantial reduction in NO levels, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Data Table

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the quinoline core play crucial roles in binding to biological receptors, enzymes, or other macromolecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Parent Compound: 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid

The parent compound lacks the 4-fluorophenyl group at position 1, resulting in distinct physicochemical and pharmacological properties:

- Solubility : The absence of the hydrophobic 4-fluorophenyl group improves aqueous solubility compared to the target compound.

- Bioactivity : Unsubstituted analogs exhibit moderate antimicrobial activity, but the introduction of aryl groups (e.g., 4-fluorophenyl) is hypothesized to enhance target affinity via π-π stacking interactions .

N-(3-Fluorophenyl)-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

This analog differs in three key aspects:

Substituent Position: A 3-fluorophenyl group is attached to the carboxamide nitrogen, whereas the target compound has a 4-fluorophenyl group directly on the quinoline core.

Hypothetical Derivatives from Broader Literature

- Electron-Withdrawing Groups (e.g., -F, -NO₂): Enhance stability and binding to electron-rich enzyme pockets.

- Carboxylic Acid vs. Carboxamide : The former improves solubility but may reduce membrane permeability .

Data Table: Structural and Hypothetical Property Comparison

*logP values estimated using fragment-based methods.

Key Research Findings and Implications

Fluorine Position Matters : The 4-fluorophenyl group in the target compound may offer better steric alignment with biological targets compared to 3-fluorophenyl analogs .

Functional Group Trade-offs : Carboxylic acids enhance solubility but require ionizable environments for efficacy, whereas carboxamides favor passive diffusion .

Synergistic Effects : Combining hydrophobic (e.g., 4-fluorophenyl) and polar (e.g., carboxylic acid) groups may balance bioavailability and target engagement.

Activité Biologique

1-(4-Fluorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of this compound is with a molecular weight of approximately 311.33 g/mol. The compound features a fluorophenyl group which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit promising anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

The compound exhibited a significant inhibitory effect on cell proliferation in these cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this quinoline derivative has shown antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

The results indicate that the compound possesses moderate antibacterial activity.

Mechanistic Studies

Mechanistic studies have elucidated that the biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. For instance:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial survival and replication.

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives including the target compound. The study focused on structure-activity relationships (SAR) that highlighted how modifications in the quinoline structure could enhance biological activity.

Example Case Study

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives and tested their anticancer activity in vitro. They found that the introduction of electron-withdrawing groups like fluorine significantly improved cytotoxicity against MCF-7 cells compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-hexahydroquinoline derivatives, and how can intermediates be optimized for yield?

- Methodological Answer : A two-step synthesis involving cyclocondensation and oxidation is commonly employed. For example, describes a related compound synthesized via substitution and hydrolysis steps using K2CO3 and Cs2CO3 in 1,4-dioxane/water. Yield optimization requires temperature control (e.g., 80–100°C) and stoichiometric adjustments of boronic acid derivatives (e.g., 4-fluorophenylboronic acid) . Intermediate characterization via <sup>1</sup>H NMR and MS is critical for purity validation .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as highlighted in for analogous dihydropyridines. Complementary techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and aromatic proton splitting patterns (e.g., δ 6.72–8.23 ppm for fluorophenyl groups) .

- HRMS : For molecular weight validation (e.g., observed m/z 428.0999 vs. calculated 428.1018 in ).

- IR spectroscopy : To identify carbonyl stretches (~1600–1700 cm<sup>−1</sup>) and fluorophenyl C-F bonds (~1150–1250 cm<sup>−1</sup>) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-substituted hexahydroquinolines, particularly in anti-inflammatory vs. cytotoxic effects?

- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, dosage ranges). A systematic approach includes:

- Dose-response profiling : Testing across 0.1–100 µM ranges to identify therapeutic windows (e.g., reports low-dose efficacy for a related compound).

- Pathway-specific assays : Use PI3K/Akt/mTOR pathway inhibitors (e.g., LY294002) to isolate mechanism-driven effects, as suggested in .

- Metabolomic profiling : To differentiate on-target effects from metabolite-driven toxicity .

Q. How can computational modeling improve the design of fluorophenyl-quinoline derivatives for selective kinase inhibition?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to kinase targets like c-Met (). Key steps:

- Template selection : Use co-crystallized kinase-inhibitor complexes (PDB: 3LQ8 for c-Met).

- Free energy calculations : MM/GBSA to rank derivatives by ΔGbinding.

- SAR analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with inhibitory potency .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks during hydrolysis or esterification steps require:

- Chiral chromatography : Use CHIRALPAK® AD-H columns for enantiomer separation.

- Low-temperature protocols : Conduct hydrolysis below 40°C to minimize epimerization (e.g., ’s NaOH-mediated step).

- Catalyst screening : Asymmetric hydrogenation with Ru-BINAP catalysts for stereocontrol .

Key Considerations for Researchers

- Avoid Reliance on Unverified Sources : Commercial vendors (e.g., Sigma-Aldrich in ) may lack analytical data; always validate purity via independent assays.

- Structural Analogues : Compare with 4-(2-chlorophenyl) derivatives ( ) to assess fluorine’s electronic effects on bioactivity.

- Theoretical Frameworks : Align mechanistic hypotheses with established pathways (e.g., HGF/c-Met in ) to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.